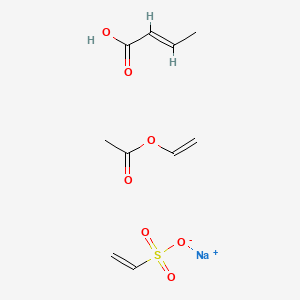

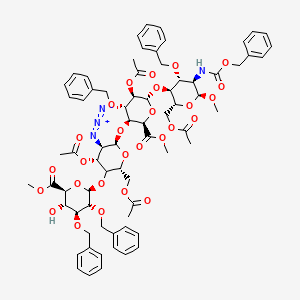

![molecular formula C12H14O2 B570726 6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid CAS No. 1400229-72-2](/img/structure/B570726.png)

6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid

Overview

Description

“6,7,8,9-tetrahydro-5H-benzo7annulene-1-carboxylic acid” is a chemical compound with the CAS Number: 4087-43-8 . It has a molecular weight of 190.24 . The IUPAC name of this compound is 6,7,8,9-tetrahydro-5H-benzo[a]cycloheptene-1-carboxylic acid .

Physical and Chemical Properties This compound is a powder at room temperature . It has a melting point of 105-107 degrees Celsius .

Scientific Research Applications

THBAC has a wide range of applications in scientific research. One of the most important applications is its use as a model compound for studying the structure and reactivity of other carboxylic acids. THBAC has also been used in the synthesis of other compounds, including polymers, drugs, and dyes. Additionally, THBAC has been studied for its potential applications in the field of biochemistry, as it has been shown to have an inhibitory effect on certain enzymes.

Mechanism of Action

The mechanism of action of THBAC is not fully understood, but it is believed to involve a number of different processes. One of the most important processes is the inhibition of certain enzymes, which is believed to be caused by the binding of THBAC to the active site of the enzyme. Additionally, THBAC has been shown to have an inhibitory effect on certain metabolic pathways, which may be due to its ability to interact with certain regulatory proteins.

Biochemical and Physiological Effects

The biochemical and physiological effects of THBAC are not completely understood, but it has been shown to have an inhibitory effect on certain enzymes and metabolic pathways. Additionally, THBAC has been studied for its potential applications in the treatment of certain diseases, such as cancer and Alzheimer’s disease. However, more research is needed to fully understand the biochemical and physiological effects of THBAC.

Advantages and Limitations for Lab Experiments

The advantages of using THBAC in laboratory experiments include its availability, its relatively low cost, and its stability. Additionally, THBAC has been shown to be an effective inhibitor of certain enzymes, making it a useful tool for studying enzyme kinetics. However, there are some limitations to using THBAC in laboratory experiments, such as its potential toxicity and its potential to interfere with other biochemical processes.

Future Directions

The potential applications of THBAC are numerous, and there are a number of future directions that could be explored. One of the most promising areas of research is the use of THBAC as an inhibitor of certain enzymes. Additionally, THBAC could be studied for its potential applications in the treatment of certain diseases, such as cancer and Alzheimer’s disease. Additionally, the potential applications of THBAC in the synthesis of other compounds, such as polymers, drugs, and dyes, should also be explored. Finally, further research should be conducted to fully understand the biochemical and physiological effects of THBAC.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name |

6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-12(14)11-7-5-9-3-1-2-4-10(9)6-8-11/h1-4,11H,5-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGVCREOLYLRJCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1400229-72-2 | |

| Record name | 6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

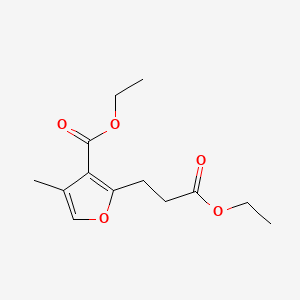

![5-[4-(4-Cyanobut-1-yn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-4-methyl-1H-pyrazole-3-carboxamide](/img/structure/B570646.png)

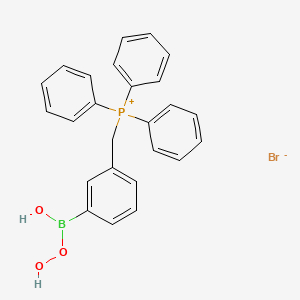

![Pyrimido[1,2-a]azepinium, 2,3,4,6,7,8,9,10-octahydro-1-(phenylmethyl)-, tetraphenylborate(1-)](/img/structure/B570648.png)

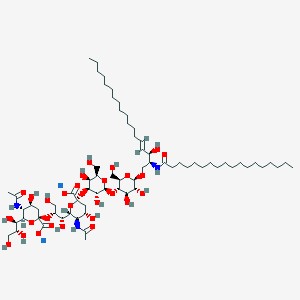

![2,6-Dimethyl-[1,3]thiazolo[4,5-f][1,3]benzoxazole](/img/structure/B570652.png)

![Benzo[1,2-c:6,5-c']bis[1,2]oxazole](/img/structure/B570655.png)

![Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate](/img/structure/B570656.png)

![2-Chloro-6-ethyl-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B570662.png)